Yttrium(III) nitrate tetrahydrate

Description

Significance of Yttrium(III) Nitrate (B79036) Tetrahydrate in Contemporary Materials Science

Yttrium(III) nitrate tetrahydrate is a cornerstone in the development of advanced materials. Its primary application lies in its role as a precursor for yttrium oxide (Y₂O₃), a material prized for its high thermal stability, dielectric constant, and mechanical reliability. researchgate.netmdpi.com This oxide is crucial in several high-tech fields:

Phosphors: High-purity yttrium oxide derived from the nitrate is essential for producing tri-band rare earth phosphors. nanoshel.comsamaterials.com These phosphors are integral components in displays and fluorescent lighting. samaterials.com

Ceramics: It is used to create yttrium-doped ceramics, which exhibit enhanced strength and temperature resistance. samaterials.com Yttria-stabilized zirconia (YSZ), derived from yttrium nitrate, is a key electrolyte material in solid oxide fuel cells (SOFCs) due to its exceptional ionic conductivity at high temperatures. samaterials.com

Superconductors: Yttrium(III) nitrate is a precursor in the synthesis of high-temperature superconductors like yttrium barium copper oxide (YBCO). samaterials.comlivescience.com

Alloys: In metallurgy, yttrium is added to alloys of metals like aluminum and steel to improve their high-temperature performance and mechanical properties. samaterials.com

Role as a Key Precursor in Inorganic Synthesis

This compound's utility as a precursor extends to a wide array of inorganic compounds beyond simple oxides. Its solubility in water makes it an ideal starting material for various synthesis techniques. americanelements.com

The thermal decomposition of yttrium(III) nitrate hexahydrate is a complex process that ultimately yields yttrium oxide. wikipedia.orgresearchgate.net The process involves the initial loss of water molecules at lower temperatures, followed by the formation of an intermediate basic salt, YONO₃, before complete decomposition to Y₂O₃ at around 600°C. wikipedia.orgresearchgate.netresearchgate.net

Researchers have employed yttrium(III) nitrate in diverse synthesis methodologies:

Sol-gel and Precipitation: It is a common precursor in sol-gel and precipitation methods to produce yttrium oxide nanoparticles. researchgate.netmdpi.commdpi.com

Hydrothermal Synthesis: This method utilizes yttrium nitrate solutions to create nanostructured materials, such as yttrium hydroxide (B78521) nanotubes, which can then be calcined to form yttrium oxide nanotubes. nih.gov

Combustion Synthesis: Solution combustion synthesis using yttrium nitrate and a fuel like glycine (B1666218) is another route to produce yttria nanopowder. researchgate.net

Table 1: Selected Inorganic Materials Synthesized from Yttrium(III) Nitrate

| Resulting Material | Synthesis Method | Key Application |

| Yttrium Oxide (Y₂O₃) | Thermal Decomposition, Sol-Gel, Precipitation, Hydrothermal | Phosphors, Ceramics, Superconductors |

| Yttrium Barium Copper Oxide (YBCO) | Solid-State Reaction | High-Temperature Superconductors |

| Yttrium-Iron-Garnets (YIG) | --- | Microwave Filters |

| Yttria-Stabilized Zirconia (YSZ) | --- | Solid Oxide Fuel Cells |

| Yttrium-Aluminum-Garnet (YAG) | --- | Laser Gain Media |

This table is based on data from multiple sources. nanoshel.comsamaterials.com

Catalytic Relevance in Organic and Inorganic Transformations

Yttrium(III) nitrate has emerged as a powerful and reusable catalyst in various chemical reactions. nanoshel.com Its catalytic activity is attributed to the Lewis acidity of the Y³⁺ ion. It has been effectively used in the synthesis of several organic molecules, including:

1,8-dioxooctahydroxanthenes nanoshel.com

2-amino-4H-chromenes nanoshel.com

Calixresorcinarenes nanoshel.com

Furthermore, yttrium compounds, originating from the nitrate, are employed as catalysts in polymerization processes. samaterials.com

Historical Context and Evolution of Research Perspectives

The story of yttrium begins in 1787 when Lieutenant Carl Axel Arrhenius discovered an unusual black mineral near the Swedish village of Ytterby. livescience.comsputtering-targets.net This mineral was sent to Johan Gadolin for analysis, who in 1794, isolated a new "earth" (oxide), which he named yttria. livescience.comwikipedia.org It was later understood that yttria was the oxide of a new element, yttrium. wikipedia.org

For a long time, yttrium and its compounds had limited applications. sputtering-targets.net However, the discovery of high-temperature superconductivity in yttrium barium copper oxide (YBCO) in 1987 marked a turning point. livescience.com This discovery propelled yttrium, and consequently its precursors like yttrium(III) nitrate, into the forefront of materials science research. livescience.com The development of yttrium-based phosphors for color television and lighting further solidified its importance. samaterials.com

Initially, research focused on the fundamental chemistry of yttrium and its compounds. Over time, the perspective has shifted towards harnessing the unique properties of yttrium for advanced technological applications, a transition in which yttrium(III) nitrate has played a pivotal role as a versatile starting material.

Structure

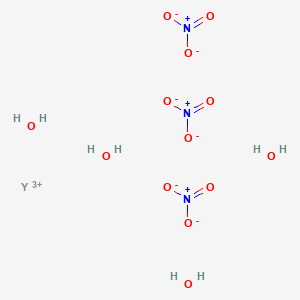

2D Structure

Properties

IUPAC Name |

yttrium(3+);trinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.4H2O.Y/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKAJAPEZSHSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N3O13Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583449 | |

| Record name | Yttrium nitrate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13773-69-8 | |

| Record name | Yttrium nitrate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium(III) nitrate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Yttrium Iii Nitrate Tetrahydrate Derived Materials

Solution-Based Processing Techniques

Solution-based methods offer a versatile and scalable approach for synthesizing high-purity, homogeneous yttrium oxide materials. Techniques like sol-gel synthesis and chemical co-precipitation are widely employed, using yttrium(III) nitrate (B79036) as a primary source of yttrium ions. mdpi.comyoutube.com

Sol-Gel Synthesis Routes for Yttrium Oxide Films and Nanoparticles

The sol-gel method is a popular technique for producing yttrium oxide films and nanoparticles. mdpi.com It involves the transition of a solution system (sol) into a solid-like gel phase, followed by post-synthesis treatments to obtain the final oxide material. Yttrium(III) nitrate is a commonly used precursor in this process. researchgate.netnih.gov

The choice of precursor and solvent system significantly impacts the characteristics of the resulting yttrium oxide materials. While yttrium(III) nitrate is a common choice, its behavior is often compared with other precursors like yttrium(III) acetate (B1210297) hydrate (B1144303) and yttrium chloride. mdpi.comsciforum.net

In a study comparing yttrium precursors in a 2-methoxymethanol solvent system, films derived from yttrium(III) nitrate tetrahydrate exhibited a wavy and rougher surface morphology. mdpi.com This is attributed to the high water content in the nitrate precursor, which accelerates hydrolysis and leads to rapid gelation and aggregation. mdpi.com In contrast, precursors like yttrium(III) acetate hydrate can delay gelation, resulting in more uniform and flatter films. mdpi.com The use of yttrium nitrate can also sometimes lead to dubious homogeneity in the final product, as the nitrate group may remain in the dried gel in various states of hydration before being removed by calcination. dtic.mil

The solvent itself plays a critical role. Methanol (B129727) is frequently used as a solvent for both yttrium nitrate and yttrium chloride precursors. researchgate.netnih.gov The choice of precursor salt within the same solvent system can affect the degree of crystallization of the final yttrium oxide product. sciforum.net For instance, some studies have found that yttrium chloride precursors may lead to better crystallinity compared to yttrium nitrate under specific conditions. sciforum.net

Table 1: Effect of Precursor on Y₂O₃ Film Morphology in Sol-Gel Synthesis

| Precursor | Solvent | Resulting Film Morphology | Reference |

|---|---|---|---|

| This compound | 2-methoxymethanol | Wavy and rough surface | mdpi.com |

| Yttrium(III) acetate hydrate | 2-methoxymethanol | Uniform and flat surface | mdpi.com |

| Yttrium(III) nitrate | Methanol | Lower degree of crystallization compared to YCl₃ | sciforum.net |

| Yttrium chloride | Methanol | Higher degree of crystallization compared to Y(NO₃)₃ | sciforum.net |

To manage the reactivity of metal precursors and control the hydrolysis and condensation reactions during gelation, stabilizers and chelating agents are often incorporated into the sol. These additives are crucial for obtaining stable sols and influencing the final structure of the material.

For instance, acetylacetone (B45752) is added to yttrium nitrate solutions in methanol to form a stable sol of Y₂O₃. researchgate.netsciforum.net In other systems, ethylene (B1197577) tetraacetic acid (EDTA) has been used as a chelating factor, with polyethylene (B3416737) glycol acting as a polymerization activator, to synthesize Eu-doped Y₂O₃ nanopowders from metal nitrate precursors at relatively low temperatures. biam.ac.cn Another agent, P-123 Poloxamer, has been incorporated into sol-gel systems with yttrium nitrate to promote oxygen vacancies and influence the final crystalline structure and properties. mdpi.comresearchgate.netnih.gov

After the gel is formed, post-synthesis treatments are essential to convert the precursor gel into the desired crystalline yttrium oxide material. These treatments significantly affect the material's structural, optical, and electrical properties.

Annealing is a high-temperature thermal treatment used to induce crystallization and improve film quality. As-deposited yttrium oxide films are often amorphous. researchgate.net Annealing transforms them into a crystalline cubic structure. researchgate.netatlas.jp This process typically makes the films denser and smoother, increases the refractive index, and decreases the extinction coefficient. researchgate.netiaea.org The annealing temperature is a critical parameter. For example, annealing at 600 °C can cause a phase transformation from a metastable monoclinic phase to a stable cubic phase. atlas.jp Higher temperatures, such as 1000 °C, can lead to the formation of an interfacial layer of yttrium silicate (B1173343) (Y₂Si₂O₇) and/or silicon dioxide (SiO₂) when the film is on a silicon substrate. diva-portal.org However, high-temperature annealing can also cause cracking due to differences in thermal expansion coefficients between the film and the substrate. atlas.jp

UV/Ozone treatment has been explored as an effective low-temperature alternative to conventional thermal annealing. mdpi.com This photochemical process can be performed below 200 °C. Studies have shown that Y₂O₃ films treated with UV/ozone exhibit enhanced Y-O binding, a lower concentration of oxygen vacancy defects, and fewer unwanted byproducts compared to films subjected to high-temperature annealing. mdpi.com This results in high-quality insulator films with low leakage current densities. mdpi.com

Chemical Co-precipitation Methods for Yttrium Oxide Nanoparticles

Chemical co-precipitation is a widely used, simple, and cost-effective technique for the large-scale industrial production of yttrium oxide (Y₂O₃) nanoparticles. mdpi.com The method involves dissolving yttrium(III) nitrate in a solvent and then adding a precipitating agent to form an insoluble yttrium precursor, such as yttrium hydroxide (B78521) or yttrium oxalate (B1200264), which is subsequently calcined to yield Y₂O₃. mdpi.commdpi.com

The morphology, size, and distribution of the resulting Y₂O₃ nanoparticles can be precisely controlled by optimizing various reaction parameters during the co-precipitation process. uobaghdad.edu.iq

Precipitating Agent: The choice of precipitant significantly influences the morphology of the particles. For example, using urea (B33335) as a precipitant tends to produce spherical particles, while using an ammonium (B1175870) hydroxide compound can lead to needle-like agglomerates, especially at higher concentrations. uobaghdad.edu.iq Other precipitants like sodium hydroxide and ammonium hydroxide are also commonly used. mdpi.com

pH: The pH at the end of the precipitation reaction has a substantial effect on the size and morphology of both the precursor and the final yttria powders. mdpi.com Research has shown that yttria powders derived from a precursor obtained at a pH of 8 were smaller and had a narrower size distribution compared to those from a precursor obtained at a pH of 10. mdpi.com

Concentration: The concentration of the initial yttrium nitrate solution affects the particle size. uobaghdad.edu.iq Studies indicate that the size of the particles tends to decrease as the yttrium concentration increases, up to a critical point where excessive agglomeration can become detrimental to the powder's quality. uobaghdad.edu.iq

Surfactants: Surfactants are often added to control particle morphology and prevent agglomeration. For instance, the concentration of PEG6000 has been used to control the shape of yttrium hafnate particles, yielding platelet, rod, or spherical morphologies. mdpi.com Other surfactants like PAA and PEG can effectively break apart agglomerates that form at high precursor concentrations. uobaghdad.edu.iq

Temperature: The reaction temperature must be kept constant to ensure the reproducibility of the experiments. uobaghdad.edu.iq Following precipitation, the calcination temperature and duration are critical for the formation of the final Y₂O₃ nanoparticles. A co-precipitation reaction followed by calcination at 650 °C for 4 hours yielded semispherical Y₂O₃ nanoparticles with crystallite sizes between 7–21 nm. mdpi.com Different calcination temperatures, such as 500°C, 700°C, and 1000°C, can produce varied morphologies, including nanorods and worm-like nanostructures from the same yttrium hydroxide precursor.

Table 2: Influence of Co-Precipitation Parameters on Y₂O₃ Nanoparticle Characteristics

| Parameter | Variation | Effect on Nanoparticles | Reference |

|---|---|---|---|

| Precipitant | Urea vs. Ammonium Hydroxide Compound | Urea leads to more spherical particles; AHC can form needle-like agglomerates. | uobaghdad.edu.iq |

| pH | pH 8 vs. pH 10 | pH 8 results in smaller mean particle size and narrower size distribution. | mdpi.com |

| Concentration | Increasing Y(NO₃)₃ concentration | Decreases particle size until a critical point where agglomeration increases. | uobaghdad.edu.iq |

| Surfactant | Addition of PEG6000 | Controls morphology, yielding platelet, rod, or spherical shapes. | mdpi.com |

| Calcination Temp. | 650 °C vs. 1000 °C | 650 °C produces semispherical nanoparticles; 1000 °C can produce nanorods. | mdpi.com |

Precursor Calcination and its Impact on Nanoparticle Properties

The calcination of yttrium nitrate precursors is a pivotal thermal treatment step in the production of yttrium oxide (Y₂O₃) nanoparticles. This process, which involves the thermal decomposition of the hydrated nitrate salt, directly influences the physicochemical properties of the resulting nanoparticles. Key parameters such as the calcination temperature, duration, and the atmospheric conditions play a crucial role in tailoring the crystallinity, particle size, and morphology of the Y₂O₃ nanoparticles.

Research indicates a direct correlation between the calcination temperature and the nanoparticle characteristics. As the temperature is elevated, there is a notable improvement in the crystallinity of the yttrium oxide, accompanied by an increase in the average particle size due to grain growth phenomena. For instance, lower calcination temperatures, in the range of 500-600°C, typically yield smaller nanoparticles with a less defined crystalline structure. Conversely, higher temperatures, often exceeding 800°C, facilitate the formation of larger, highly crystalline nanoparticles. The heating rate during calcination is another parameter that can be modulated to control the final particle size distribution.

Table 1: Influence of Calcination Temperature on Yttrium Oxide Nanoparticle Properties

| Calcination Temperature (°C) | Average Particle Size (nm) | Crystallinity |

|---|---|---|

| 600 | 15-30 | Amorphous to Poorly Crystalline |

| 800 | 40-70 | Crystalline (Cubic Phase) |

| 1000 | 80-120 | Highly Crystalline (Cubic Phase) |

Hydrothermal and Solvothermal Approaches in Yttrium-Containing Material Fabrication

Hydrothermal and solvothermal synthesis methods are versatile, solution-based techniques for fabricating a wide array of yttrium-containing materials, including oxides and hydroxides, from yttrium(III) nitrate. These processes are carried out in sealed vessels, such as autoclaves, where an aqueous (hydrothermal) or non-aqueous (solvothermal) solution is subjected to elevated temperatures and pressures.

A key advantage of these methods is the exceptional control they offer over the size, morphology, and crystallinity of the synthesized materials. By carefully adjusting experimental parameters like reaction temperature, time, solvent composition, and the concentration of precursors and additives, it is possible to produce yttrium compounds with tailored architectures. For example, the synthesis of yttrium oxide nanostructures with diverse morphologies, such as nanorods, nanowires, and hierarchical assemblies, has been successfully demonstrated. The choice of solvent in solvothermal synthesis is particularly influential, as its properties, such as viscosity and dielectric constant, can significantly impact the nucleation and growth kinetics of the crystals.

Controlled Crystallization Techniques for Yttrium Nitrate Hydrates

The ability to control the crystallization of yttrium nitrate hydrates is crucial for obtaining high-purity single crystals, which are essential for fundamental scientific investigations and for specific technological applications.

Chemical precipitation is a prevalent method for synthesizing yttrium compounds that can serve as precursors for crystal growth. This technique involves the addition of a precipitating agent to a solution of yttrium(III) nitrate, leading to the formation of an insoluble yttrium salt, such as yttrium oxalate or yttrium hydroxide. The characteristics of the resulting precipitate, including particle size, morphology, and purity, are highly dependent on parameters such as the choice of precipitating agent, the pH of the solution, the reaction temperature, and the rate of stirring. The collected precipitate is typically washed and dried before being used for the growth of larger crystals or for conversion into other yttrium compounds via calcination.

Evaporation-induced crystallization is a straightforward yet effective technique for growing crystals of yttrium nitrate hydrates from their aqueous solutions. This method relies on the slow evaporation of the solvent from a saturated solution of this compound. As the solvent evaporates, the solute concentration increases, eventually leading to the nucleation and subsequent growth of crystals. The rate of evaporation is a critical parameter, with slower rates generally favoring the formation of larger, higher-quality single crystals. The ambient temperature and humidity are also carefully controlled to optimize the crystallization process. Research in this area focuses on understanding the underlying nucleation kinetics and growth mechanisms to achieve precise control over the crystal size and morphology.

Solid-State and Other Advanced Synthesis Methods

Beyond solution-based routes, solid-state and other advanced synthesis methods are employed to create novel yttrium-containing materials.

Integration into Polymer Matrices for Composite Material Fabrication

This compound can be integrated into various polymer matrices to fabricate composite materials with enhanced functionalities. These composites can exhibit improved properties such as increased thermal stability, superior mechanical strength, and tailored optical or electrical characteristics, depending on the polymer host and the dispersion of the yttrium compound.

The incorporation of yttrium nitrate into the polymer can be achieved through several methods, including its use as a filler or as a precursor for the in-situ generation of yttrium oxide nanoparticles. Techniques such as solution casting, melt blending, and in-situ polymerization are commonly employed, and the chosen method significantly influences the dispersion and interaction of the yttrium species with the polymer chains. To ensure good compatibility and prevent agglomeration, surface modification of the yttrium nitrate or the resulting oxide nanoparticles is often performed. These composite materials hold promise for a range of applications, including the development of high-performance coatings, advanced optical devices, and functional textiles.

Table 2: Examples of Polymer Matrices and Potential Applications of Yttrium-Containing Composites

| Polymer Matrix | Method of Integration | Potential Application |

|---|---|---|

| Poly(vinyl alcohol) (PVA) | Solution Casting | Luminescent films, optical sensors |

| Poly(methyl methacrylate) (PMMA) | In-situ Polymerization | Scratch-resistant coatings, high-refractive-index lenses |

| Epoxy Resin | Filler Dispersion | High-strength adhesives, thermally conductive encapsulants |

Compound Names Mentioned in this Article:

this compound

Yttrium oxide

Yttrium hydroxide

Yttrium oxalate

Poly(vinyl alcohol)

Poly(methyl methacrylate)

Epoxy Resin

Solution Casting for Poly(vinylidene fluoride) (PVDF) Composite Films

The solution casting method is a widely employed technique for the fabrication of PVDF composite films containing yttrium(III) nitrate. rsc.orgresearchgate.netinoe.ro This process involves the dissolution of PVDF powder and the yttrium salt in a suitable solvent, followed by casting the solution onto a substrate and subsequent evaporation of the solvent to form a solid film.

A typical procedure for the synthesis of these composite films begins with the separate dissolution of PVDF and yttrium(III) nitrate hexahydrate in a common solvent. rsc.org The choice of solvent is crucial and often involves polar aprotic solvents that can effectively dissolve both the polymer and the metallic salt. The concentrations of the PVDF and yttrium salt solutions are carefully controlled to achieve the desired weight percentage of the filler in the final composite film. rsc.org

Once homogeneous solutions are obtained, they are mixed and stirred to ensure a uniform dispersion of the yttrium nitrate within the PVDF solution. The resulting mixture is then cast onto a suitable substrate, such as a glass plate, and subjected to a controlled drying process, typically in an oven at a specific temperature, to facilitate the slow evaporation of the solvent. inoe.ro This controlled evaporation is critical for achieving a uniform film thickness and minimizing the formation of defects. The final composite film is then carefully peeled from the substrate.

The introduction of yttrium(III) nitrate into the PVDF matrix can significantly influence the crystalline phase of the polymer. rsc.orgresearchgate.net PVDF is known to exist in several crystalline polymorphs, with the non-polar α-phase being the most common when crystallized from a melt, while the polar β-phase exhibits desirable piezoelectric and ferroelectric properties. nih.gov Research has shown that the presence of yttrium(III) nitrate hexahydrate can promote the nucleation of the electroactive β-phase within the PVDF film during the solution casting process. rsc.orgresearchgate.net

| Parameter | Description | Typical Values/Conditions |

| Polymer Matrix | Poly(vinylidene fluoride) (PVDF) | Granules or powder form |

| Filler | Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) | 1-30 mass% |

| Solvent | Polar aprotic solvent (e.g., Dimethylformamide - DMF) | Sufficient to dissolve both components |

| Process | Solution Casting | - |

| Casting Substrate | Glass plate or other suitable flat surface | - |

| Drying/Annealing | Oven at controlled temperature | Varies depending on solvent and desired film properties |

Interfacial Interactions and their Role in Composite Microstructure

The enhancement of the electroactive β-phase in PVDF films containing yttrium(III) nitrate is attributed to specific interfacial interactions between the hydrated salt and the polymer chains. rsc.orgresearchgate.net The water molecules coordinated to the yttrium nitrate salt play a crucial role in mediating these interactions.

Strong ion-dipole interactions are established between the hydrated yttrium nitrate and the PVDF polymer. rsc.org Specifically, hydrogen bonds can form between the water molecules of the hydrated salt and the highly electronegative fluorine atoms of the -CF₂- dipoles in the PVDF chains. rsc.orgresearchgate.net This interaction at the filler-polymer interface is believed to act as a nucleating agent, promoting the all-trans (TTTT) conformation of the PVDF chains, which is characteristic of the β-phase.

The formation of these hydrogen bonds influences the local ordering of the polymer chains, favoring the alignment of the -CH₂- and -CF₂- dipoles in a parallel fashion, which is a hallmark of the ferroelectric β-phase. rsc.org This directed crystallization leads to a significant increase in the β-phase content of the composite film compared to pure PVDF prepared under similar conditions. The microstructure of the resulting composite film, as observed through techniques like field emission electron microscopy, reflects the influence of these interfacial interactions. rsc.org

The enhancement of the β-phase due to the presence of hydrated salts is not unique to yttrium nitrate and has been observed with other hydrated salts as well, suggesting a general mechanism involving the interaction of coordinated water molecules with the PVDF chains. nih.govtandfonline.com The degree of β-phase nucleation and the resulting dielectric properties of the composite films are directly correlated with the strength and nature of these interfacial interactions. rsc.orgrsc.org

| Interaction Type | Description | Effect on Microstructure |

| Ion-Dipole Interaction | Electrostatic attraction between the hydrated yttrium cations and the polar -CF₂- groups of the PVDF chains. rsc.org | Promotes alignment of polymer dipoles. |

| Hydrogen Bonding | Formation of hydrogen bonds between the water molecules of the hydrated yttrium nitrate and the fluorine atoms of the PVDF. rsc.orgresearchgate.net | Acts as a nucleation site for the β-phase, leading to an all-trans conformation of the polymer chains. |

Reaction Mechanisms in Catalytic Applications

Yttrium(III) nitrate has emerged as a potent catalyst in various organic transformations, primarily due to the Lewis acidic nature of the Yttrium(III) ion.

Lewis Acidity and Catalytic Pathways in Organic Synthesis

The catalytic activity of Yttrium(III) nitrate is centered on the Y³⁺ ion, which functions as a Lewis acid. A Lewis acid is an electron-pair acceptor. In organic synthesis, the Y³⁺ ion can coordinate with Lewis basic sites on organic molecules, such as oxygen or nitrogen atoms in carbonyl groups, epoxides, or amines. This coordination polarizes the functional group, making it more susceptible to nucleophilic attack and thus activating the substrate for reaction.

For instance, in the ring-opening of epoxides with amines, Yttrium(III) nitrate hexahydrate has been shown to be an efficient catalyst under solvent-free conditions. The Y³⁺ ion coordinates to the oxygen atom of the epoxide ring, weakening the C-O bond and facilitating the nucleophilic attack by the amine. This catalytic pathway offers an environmentally friendly and efficient method for synthesizing β-amino alcohols.

Role in Condensation Reactions and Supramolecular Assembly

Yttrium(III) nitrate is particularly effective in catalyzing condensation reactions, which are crucial for the construction of complex molecules and supramolecular structures. A notable application is in the synthesis of calix epa.govresorcinarenes. researchgate.net This reaction involves the acid-catalyzed condensation of a resorcinol (B1680541) with an aldehyde.

The proposed mechanism involves the Y³⁺ ion activating the aldehyde's carbonyl group, making it more electrophilic. This facilitates the electrophilic substitution reaction with the electron-rich resorcinol ring. Subsequent condensation and cyclization steps lead to the formation of the macrocyclic calix epa.govresorcinarene structure. The use of Yttrium(III) nitrate in these syntheses offers significant advantages, including high yields, short reaction times, and simple work-up procedures under solvent-free conditions. researchgate.net

| Reaction Type | Substrates | Catalyst | Product | Key Advantages |

| Supramolecular Assembly | Resorcinol, Aryl aldehydes | Yttrium(III) nitrate | Calix epa.govresorcinarenes | Excellent yields, short reaction times, solvent-free conditions, simple work-up. researchgate.net |

| Ring-opening | Epoxides, Amines | Yttrium(III) nitrate hexahydrate | β-amino alcohols | Efficient, solvent-free, room temperature conditions. |

Heterogeneous vs. Homogeneous Catalysis Paradigms

The application of a catalyst can be broadly categorized into two paradigms: homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In this mode, the catalyst is in the same phase as the reactants. chembam.comlibretexts.org When this compound is dissolved in a solvent with the reactants, it acts as a homogeneous catalyst. youtube.com This offers the advantage of high interaction between the catalyst and reactants, as the active catalytic sites (Y³⁺ ions) are readily accessible, often leading to high reaction rates and selectivity. chembam.comnih.gov However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture and products, which can complicate purification and prevent catalyst recycling. chembam.comnih.gov

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chembam.com While Yttrium(III) nitrate itself is a soluble salt, it could be immobilized on a solid support (e.g., silica, polymers) to create a heterogeneous catalyst. The primary advantage of this approach is the straightforward separation of the catalyst from the reaction products, often by simple filtration. chembam.com This facilitates catalyst recovery and reuse, which is economically and environmentally beneficial. chembam.com However, heterogeneous systems can sometimes suffer from lower activity due to mass transfer limitations, where the diffusion of reactants to the active sites on the catalyst surface can be the rate-limiting step. chembam.comethz.ch

| Paradigm | Definition | Advantages for Y(NO₃)₃ | Disadvantages for Y(NO₃)₃ |

| Homogeneous | Catalyst and reactants are in the same phase. chembam.comyoutube.com | High diffusivity and interaction, well-defined active sites, potentially milder reaction conditions. chembam.comethz.ch | Difficult to separate from products, challenging to recycle. chembam.comethz.ch |

| Heterogeneous | Catalyst and reactants are in different phases. chembam.com | Easy separation and recycling, potential for use in continuous flow reactors. chembam.comnih.gov | Potentially lower activity due to mass transfer limitations, active sites may be less defined. chembam.comethz.ch |

Thermal Decomposition Mechanisms and Intermediates

The thermal decomposition of hydrated yttrium nitrate is a multi-step process involving dehydration followed by the breakdown of the nitrate salt into yttrium oxide. While much of the detailed research has been conducted on the more common hexahydrate form, Y(NO₃)₃·6H₂O, the mechanistic steps are fundamentally applicable to the tetrahydrate. researchgate.netsemanticscholar.org

Dehydration Processes and Hydrate Transformations

The initial stage of thermal decomposition involves the loss of water of crystallization. For hydrated yttrium nitrate, this is not a single event but a series of steps where water molecules are sequentially removed as the temperature increases.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of the hexahydrate show multiple endothermic peaks at relatively low temperatures, corresponding to the stepwise dehydration process. researchgate.net The tetrahydrate would enter this pathway having already lost two water molecules compared to the hexahydrate. The process generally proceeds as follows:

Y(NO₃)₃·4H₂O → Y(NO₃)₃·xH₂O + (4-x)H₂O → ... → Y(NO₃)₃ (anhydrous)

Upon further heating, the anhydrous salt becomes unstable and begins to decompose. wikipedia.org

Formation and Evolution of Intermediate Oxynitrates and Oxycarbonates

Following dehydration, the decomposition of anhydrous Yttrium(III) nitrate proceeds through the formation of stable intermediate compounds, primarily basic salts known as oxynitrates. wikipedia.org The decomposition is a complex condensation process. researchgate.netsemanticscholar.org

Studies on the hexahydrate have identified a key intermediate with a tetramer arrangement, Y₄O₄(NO₃)₄, formed by alternating yttrium and oxygen atoms, with nitrate anions attached to the yttrium atoms. researchgate.netsemanticscholar.org This structure then undergoes further decomposition by losing nitrogen oxides. The process can be summarized by the following proposed pathway:

4Y(NO₃)₃ → Y₄O₄(NO₃)₄ + ... → Y₄O₅(NO₃)₂ + ... → 2Y₂O₃

The final product of the thermal decomposition, typically achieved at temperatures around 600-640°C, is yttrium oxide (Y₂O₃). wikipedia.orgresearchgate.net In the presence of carbon-containing species, which can arise from atmospheric CO₂ or organic precursors, intermediate oxycarbonates such as (YO)₂CO₃ may also form before the final conversion to yttrium oxide. mdpi.comresearchgate.net

| Temperature Range (approx.) | Process | Intermediate/Product Formed |

| < 200°C | Dehydration | Lower hydrates, Anhydrous Y(NO₃)₃ |

| 200 - 450°C | Initial Decomposition | Basic salt (YONO₃), Y₄O₄(NO₃)₄ |

| 450 - 600°C | Intermediate Decomposition | Y₄O₅(NO₃)₂ |

| > 600°C | Final Decomposition | Yttrium(III) oxide (Y₂O₃) wikipedia.org |

Advanced Applications and Functional Materials Derived from Yttrium Iii Nitrate Tetrahydrate

Electronic and Optoelectronic Materials Development

The role of yttrium(III) nitrate (B79036) tetrahydrate is pivotal in the fabrication of various electronic and optoelectronic components, owing to its ability to be transformed into materials with desirable electrical and optical properties.

High-k Dielectric Insulators for Flexible Electronics

Yttrium(III) nitrate tetrahydrate is instrumental in the development of high-k dielectric insulators, particularly yttrium oxide (Y2O3), which is essential for the advancement of flexible electronics. The addition of yttrium-based compounds can enhance the dielectric constant in materials like poly(vinylidene fluoride) (PVDF) thin films. sigmaaldrich.com Yttrium oxide exhibits a relatively high dielectric constant of approximately 14-18, a wide energy bandgap (5.5–5.8 eV), and excellent thermal stability, making it a suitable material for protective coatings and gate dielectrics in electronic devices. mdpi.com Atomic layer deposition (ALD) is a common technique used to create thin films of Y2O3 from yttrium precursors. bohrium.comresearchgate.net Research has demonstrated that ALD-grown Y2O3 films can achieve a high dielectric constant of 11.4 and a low leakage current density, which are crucial properties for high-performance insulators in flexible electronic applications. bohrium.com

Table 1: Electrical Properties of ALD-Y2O3 Thin Films

| Property | Value | Reference |

| Dielectric Constant (k) | 11.4 | bohrium.com |

| Electrical Breakdown Field | 6.1 MV cm⁻¹ | bohrium.com |

| Leakage Current Density | 9.1 × 10⁻⁸ A cm⁻² at -2 MV cm⁻¹ | bohrium.com |

| Permittivity | ~12 | harvard.edu |

| Dielectric Breakdown Field | 5 MV/cm | harvard.edu |

| Leakage Current Density | <10⁻⁷ A/cm² at 2.5 MV/cm | harvard.edu |

Rare Earth Phosphors for Display Technologies

This compound is a fundamental precursor in the synthesis of rare-earth phosphors, which are crucial components in modern display technologies. stanfordmaterials.comnanoshel.com These phosphors, particularly yttrium aluminum garnet (YAG) doped with rare-earth elements like cerium (Ce³⁺) or europium (Eu³⁺), are widely used in white light-emitting diodes (WLEDs) and other display applications. acs.orgrsc.org YAG-based phosphors are valued for their stable optical properties, high quantum yield, and tunable light emission. acs.orgsemanticscholar.org The synthesis process often involves dissolving yttrium nitrate and other precursor salts, followed by a calcination step to form the desired phosphor material. acs.orgsemanticscholar.org For instance, Ce³⁺-doped YAG phosphors emit a broad yellow spectrum when excited by a blue LED chip, which is a common method for producing white light. acs.org Researchers have also explored co-doping YAG with other elements to modify the emission properties for specific applications, such as enhancing red emission for plant growth lighting. rsc.org

Yttrium-Iron-Garnets for Microwave Devices

This compound serves as a key starting material for the synthesis of yttrium-iron-garnet (YIG, Y₃Fe₅O₁₂), a ferrimagnetic material with significant applications in microwave technology. stanfordmaterials.comchalcogen.ro YIG is utilized in devices such as microwave filters, oscillators, and phase shifters due to its low dielectric loss and controllable saturation magnetization. chalcogen.rowikipedia.org The synthesis of YIG often involves a sol-gel or citrate-nitrate auto-combustion method, where yttrium nitrate and iron nitrate are dissolved and then undergo a combustion process to form the garnet structure. chalcogen.roresearchgate.net These methods allow for the creation of nanocrystalline YIG powders at lower temperatures compared to traditional solid-state reactions. chalcogen.ro The resulting YIG material exhibits a high Verdet constant and a high Q factor in microwave frequencies, making it highly effective for magneto-optical and microwave applications. wikipedia.org

Table 2: Comparison of YIG Nanoparticle Synthesis Methods

| Synthesis Method | Sintering Temperature for Pure Garnet Phase | Saturation Magnetization (Ms) | Reference |

| Sol-Gel (SG) | 750°C | 1070 Oe | researchgate.net |

| Solid-State (SS) | 1000°C | 1125 Oe | researchgate.net |

Semiconductors and Optically Functional Species

Yttrium(III) nitrate is utilized as a source of yttrium for creating various optically functional materials and for doping semiconductors. chemicalbook.comsigmaaldrich.com Yttrium-based compounds are used as additives in electronic materials to impart specific properties. samaterials.com For instance, yttrium can be used to create yttrium-based surfactant mesophases, which show promise as adsorbing agents and in optically functional species. sigmaaldrich.comsigmaaldrich.com In the realm of semiconductors, yttrium doping in materials like titanium dioxide (TiO₂) has been shown to enhance photocatalytic activity. nih.govnih.gov Microwave-assisted synthesis methods have proven effective in doping TiO₂ with yttrium, leading to improved charge transfer and absorption properties. nih.govnih.gov

Energy Conversion and Storage Technologies

This compound plays a crucial role as a precursor in the development of materials for energy conversion and storage, most notably in solid oxide fuel cells.

Synthesis of High-Temperature Superconducting Materials (e.g., YBCO)

This compound is instrumental in the synthesis of Yttrium Barium Copper Oxide (YBCO), a high-temperature superconductor. samaterials.com YBCO was the first material discovered to superconduct above the boiling point of liquid nitrogen (77 K), a discovery that significantly reduced the cost and complexity of cooling for superconducting applications. nitrkl.ac.in

The synthesis of YBCO often involves a solid-state reaction or a sol-gel process where this compound acts as the source of yttrium ions. samaterials.comwikipedia.org In a typical solid-state reaction, yttrium oxide (derived from the nitrate), barium carbonate, and copper oxide are mixed in stoichiometric ratios. nitrkl.ac.inttu.edu The mixture is then subjected to a series of heating and grinding steps at temperatures ranging from 900°C to 955°C. ttu.edu An alternative method involves dissolving yttrium(III) nitrate, barium nitrate, and copper nitrate in a solution, followed by pyrolysis and high-temperature sintering to form the YBCO ceramic. swarthmore.eduiaea.org The resulting material is a black, polycrystalline solid. ttu.edu

The quality and superconducting properties of the final YBCO material are highly dependent on the synthesis conditions, including temperature, atmosphere, and the homogeneity of the precursor mixture. ttu.edugoogle.com Even suboptimal synthesis can yield materials that exhibit mixed-phase properties, providing valuable insights into the challenges of materials synthesis. ttu.edu

Table 1: YBCO Synthesis Methods Using Yttrium(III) Nitrate Precursors

| Synthesis Method | Precursors | Key Process Steps | Typical Superconducting Transition Temperature (Tc) |

| Solid-State Reaction | Yttrium Oxide (from Yttrium Nitrate), Barium Carbonate, Copper Oxide | Mixing, repeated grinding, high-temperature calcination (900-950°C), and annealing in oxygen. nitrkl.ac.inttu.edu | ~92 K nitrkl.ac.in |

| Nitrate Melt/Pyrolysis | Yttrium Nitrate, Barium Nitrate, Copper Nitrate | Mixing of nitrates, melting, direct calcination (~700°C), pelletizing, and sintering (880-1000°C). swarthmore.eduiaea.org | 84-95 K iaea.org |

| Sol-Gel | Yttrium(III) nitrate, copper(II) acetate (B1210297), barium oxide, and acetylacetone (B45752) | Preparation of metal chelate precursors, solid-state reaction at lower calcination temperatures (850-950°C). google.com | Not specified |

Catalysis and Environmental Applications

Yttrium(III) nitrate has demonstrated significant potential in the field of catalysis and for various environmental applications due to its activity, reusability, and role in forming functional porous materials.

Yttrium(III) nitrate has emerged as an effective and reusable catalyst in multicomponent reactions, which are highly valued in green chemistry for their efficiency in synthesizing complex molecules in a single step. researchgate.netrsc.org It has been successfully employed as a catalyst for the synthesis of various organic compounds, including calix sigmaaldrich.comresorcinarenes and 3,4-dihydropyrimidin-2(1H)-ones. researchgate.netresearchgate.net

The use of yttrium(III) nitrate in these reactions offers several advantages, such as high yields, short reaction times, and environmentally friendly solvent-free conditions. researchgate.net The catalyst can often be recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. researchgate.netresearchgate.net For instance, in the synthesis of calix sigmaaldrich.comresorcinarenes, yttrium(III) nitrate facilitates the condensation of resorcinol (B1680541) with various aldehydes. researchgate.net

Yttrium(III) nitrate is utilized as a precursor for doping and synthesizing photocatalytic materials, enhancing their efficiency in degrading organic pollutants. Yttrium doping in materials like zinc oxide (ZnO) and the formation of composite photocatalysts such as YMnO₃/NiO have shown improved photocatalytic activity. nih.govdoi.org

Doping with yttrium can lead to several beneficial effects:

Decreased energy band gap: This allows the photocatalyst to be activated by a broader spectrum of light. doi.org

Hindered crystallite growth: Smaller particle sizes can lead to a larger surface area for reaction. doi.org

Creation of oxygen vacancies: These can act as active sites and promote the separation of photogenerated electron-hole pairs, reducing recombination and increasing quantum efficiency. doi.org

In the case of YMnO₃/NiO composites, the presence of yttrium contributes to the formation of a heterojunction that enhances photocatalytic activity. nih.gov The performance of these photocatalysts is often evaluated by the degradation of model pollutants like methylene (B1212753) blue or industrial wastewater under UV or other light sources. nih.govresearchgate.net

Yttrium(III) nitrate is a key ingredient in the creation of yttrium-based surfactant mesophases. sigmaaldrich.comsigmaaldrich.com These materials possess ordered porous structures that make them promising candidates for use as adsorbing agents. sigmaaldrich.comsigmaaldrich.com The ability to tailor the pore size and surface chemistry of these mesoporous materials allows for the selective adsorption of various molecules.

Research has explored the adsorption behavior of yttrium ions themselves onto mineral surfaces like gibbsite, providing insights into the environmental fate and transport of rare earth elements. mdpi.com Studies on the adsorption of lanthanum(III) and yttrium(III) on gibbsite have shown that the process is influenced by factors such as pH and the concentration of other ions in the solution, with the adsorption process fitting well with the Langmuir single-layer adsorption model. mdpi.com This fundamental understanding can inform the design of yttrium-containing materials for specific adsorption applications, including the removal of pollutants from water.

Advanced Structural and Functional Ceramics

Yttrium(III) nitrate serves as a precursor for yttrium oxide (yttria), a crucial component in advanced ceramics. stanfordmaterials.com Yttria's high melting point, thermal stability, and chemical resistance make it valuable for producing ceramics that can withstand extreme conditions. stanfordmaterials.com

Yttrium(III) nitrate is used in the synthesis of yttrium-doped spinel structures, such as magnesium aluminate spinel (MgAl₂O₄) and magnesium ferrite (B1171679) (MgFe₂O₄). mdpi.comresearchgate.net The incorporation of yttrium ions into the spinel lattice can significantly modify the material's microstructure and enhance its properties. researchgate.net

In the case of magnesium aluminate spinel, yttrium doping has been shown to improve its formation, sintering behavior, and mechanical properties. researchgate.net For yttrium-doped magnesium ferrite spinels synthesized via a sol-gel method using nitrate precursors, the introduction of yttrium ions in place of iron ions resulted in increased electrical resistivity and a decrease in particle size. mdpi.com However, the amount of yttrium that can be incorporated is limited, as higher concentrations can lead to the formation of impurity phases like YFeO₃. mdpi.com

Table 2: Effects of Yttrium Doping on Spinel Properties

| Spinel System | Synthesis Method | Yttrium Precursor | Key Effects of Yttrium Doping | Reference |

| Magnesium Aluminate (MgAl₂O₄) | Solution Combustion | Yttrium Nitrate | Modifies microstructure, enhances formation and sintering, improves mechanical properties. researchgate.net | researchgate.net |

| Magnesium Ferrite (MgFe₂O₄) | Sol-Gel | Yttrium(III) nitrate hexahydrate | Increases electrical resistivity, decreases particle size. mdpi.com | mdpi.com |

| Zinc Aluminate (ZnAl₂O₄) | Wet Chemical Synthesis | Yttrium(III) nitrate hexahydrate | Affects morphology, with limited penetration of yttrium into the spinel structure. dergipark.org.tr | dergipark.org.tr |

Nanostructured Coatings for Aerospace Applications (e.g., Thermal Barrier Coatings)

This compound serves as a critical precursor in the development of advanced nanostructured coatings for the aerospace industry, most notably in Thermal Barrier Coatings (TBCs). researchgate.net These coatings are essential for protecting components in gas turbine engines from extreme temperatures, thereby improving engine efficiency, performance, and lifespan. aemree.comoerlikon.com The primary function of a TBC is to act as a thermal insulator for the underlying superalloy components, safeguarding them from the harsh operating conditions within the engine. oerlikon.com

TBC systems typically consist of a metallic bond coat and a ceramic topcoat. oerlikon.com The most common material for the ceramic topcoat is Yttria-Stabilized Zirconia (YSZ), chosen for its low thermal conductivity, high thermal stability, and erosion resistance. oerlikon.comresearchgate.net Yttrium(III) nitrate is a key source of the high-purity yttria (Yttrium oxide, Y₂O₃) required for these YSZ coatings. aemree.com The yttria component is crucial as it stabilizes the crystal structure of zirconia at the high temperatures experienced in turbine engines.

Research has shown that the concentration of yttria in the zirconia layer is a critical factor for the coating's durability. Studies have identified that yttria concentrations between 6-8% by weight in the zirconium oxide layer result in the most adherent and resilient coatings for high-temperature cyclic exposure. nasa.gov The introduction of yttrium into coating systems, such as (Ti,Al)N, has been found to increase resistance to oxidation by promoting the formation of dense, protective oxide films like Al₂O₃. mdpi.com

The synthesis of these nanostructured coatings often involves wet-chemical methods like the sol-gel process, where yttrium(III) nitrate is a preferred precursor due to its solubility. researchgate.net The sol-gel technique allows for the creation of nano-sized structural coatings that exhibit unique and superior properties compared to conventional materials. researchgate.net Advanced deposition methods such as plasma spraying, chemical vapor deposition (CVD), and physical vapor deposition (PVD) are used to apply the yttrium compound-based layers onto substrates like turbine blades and engine components. researchgate.netaemree.com

Table 1: Key Parameters for Yttria in Thermal Barrier Coatings

| Parameter | Significance | Typical Values/Findings | Source(s) |

|---|---|---|---|

| Yttria (Y₂O₃) Concentration | Stabilizes the zirconia (ZrO₂) crystal structure at high temperatures, enhancing coating adherence and lifespan. | 6-8 wt% in the zirconia layer is optimal for resistance to high-temperature cycling. | nasa.gov |

| Precursor Material | Provides the high-purity yttrium source needed for the YSZ ceramic topcoat. | Yttrium(III) nitrate hexahydrate or tetrahydrate is commonly used in sol-gel synthesis. | researchgate.net |

| Coating Application Method | Determines the microstructure, uniformity, and adhesion of the coating. | Plasma spraying, PVD, and CVD are standard industrial methods. | researchgate.netaemree.com |

| Function | Protects aerospace components from extreme heat, oxidation, and wear. | Forms a protective thermal barrier, increasing component reliability and engine efficiency. | aemree.comoerlikon.com |

Yttrium-Aluminum-Garnet (YAG) Laser Crystals

This compound is a fundamental high-purity precursor for the synthesis of Yttrium-Aluminum-Garnet (Y₃Al₅O₁₂), commonly known as YAG. nih.gov YAG is a synthetic crystalline material belonging to the garnet group and serves as a crucial host material for various solid-state lasers. nih.govwikipedia.org While pure YAG is not a laser medium itself, it can be doped with active ions, most notably neodymium (Nd), to create powerful and versatile laser crystals like Nd:YAG. wikipedia.orgwallson.net

The production of high-quality YAG crystals demands raw materials of exceptional purity to ensure optimal optical properties, such as broad transparency, low internal stress, and high damage thresholds. wikipedia.org Yttrium(III) nitrate is an excellent source of yttrium for this purpose. americanelements.com The process involves the precise combination of high-purity yttrium oxide (derived from the nitrate), aluminum oxide, and the desired dopant ion, followed by a controlled crystal growth method.

Nd:YAG lasers are among the most widely used solid-state lasers due to their high efficiency, excellent thermal conductivity, and robust physical nature. wallson.net These properties make them suitable for a wide range of applications, including industrial uses like cutting and welding, medical procedures such as eye surgery, and scientific research. wallson.net The neodymium dopant, typically replacing about 1% of the yttrium ions in the crystal lattice, provides the lasing activity. wallson.net

Other dopants can be incorporated into the YAG host to produce lasers that operate at different wavelengths for specific applications:

Erbium-doped YAG (Er:YAG): The laser light from Er:YAG is strongly absorbed by water, making it highly effective for medical and dental applications, including cosmetic surgery and treating tooth enamel. wikipedia.org

Thulium-doped YAG (Tm:YAG): This laser medium operates in the infrared spectrum and is suitable for diode pumping. wikipedia.org

Holmium-chromium-thulium triple-doped YAG (Ho:Cr:Tm:YAG): Known for its high efficiency, this material is used in military, medical, and meteorological applications. wikipedia.org

Table 2: Properties and Dopants of YAG Laser Crystals

| Property/Dopant | Description | Common Applications | Source(s) |

|---|---|---|---|

| Crystal Host | Yttrium Aluminum Garnet (Y₃Al₅O₁₂) | Host material for various solid-state lasers. | nih.govwikipedia.org |

| Neodymium (Nd) | Most common dopant; creates a powerful, versatile laser. | Industrial cutting/welding, medical surgery, scientific research. | wallson.net |

| Erbium (Er) | Laser wavelength couples well with water and body fluids. | Dentistry, cosmetic surgery, blood sugar monitoring. | wikipedia.org |

| Thulium (Tm) | Operates between 1930 and 2040 nm; suitable for diode pumping. | Medical and research applications. | wikipedia.org |

| Hardness (Mohs Scale) | 8.5 | Contributes to the durability of the laser crystal. | wikipedia.org |

| Refractive Index | ~1.833 | An important optical property for laser design. | wikipedia.org |

Nanomaterials and Surface Engineering

Production of High Purity Nanoparticles and Nanopowders

This compound is a key precursor for the synthesis of high-purity yttrium oxide (Y₂O₃) nanoparticles and nanopowders. americanelements.com These nanomaterials are in high demand for various advanced applications due to their unique properties, which are derived from their small size and high surface-area-to-volume ratio. researchgate.net The purity and characteristics of the final nanopowder are heavily influenced by the quality of the starting materials, making high-purity yttrium nitrate an ideal choice. americanelements.com

Several chemical synthesis routes are employed to produce yttria nanoparticles from yttrium nitrate, including:

Co-precipitation: This is a widely used, cost-effective method for large-scale production. mdpi.com It involves dissolving yttrium nitrate in a solvent (typically water) and adding a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to form an intermediate precipitate like yttrium hydroxide (Y(OH)₃). researchgate.netuobaghdad.edu.iq This precipitate is then washed, dried, and calcined (heated at high temperatures) to yield fine yttria (Y₂O₃) nanoparticles. researchgate.netuobaghdad.edu.iq The final particle size can be controlled by adjusting parameters like the pH during precipitation and the calcination temperature. researchgate.net

Sol-Gel Method: In this technique, yttrium nitrate is dissolved in a solvent with a complexing agent. mdpi.com This process creates a "sol" (a colloidal suspension of solid particles) that is then gelled and heated to produce highly pure and crystalline nanoparticles. mdpi.com The resulting crystallite sizes can be in the range of 21 to 32 nm. mdpi.com

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. Yttrium nitrate is reacted with a precipitant in a sealed vessel (autoclave) to produce faceted, nanocrystalline yttrium oxide. escholarship.org

Microplasma-Assisted Method: This is a unique, toxicity-free process that uses a microplasma discharge in an aqueous solution of yttrium nitrate to fabricate high-purity nanoparticles. mdpi.com

Research has demonstrated the successful synthesis of yttria nanoparticles with mean grain sizes as small as 7.78 nm using these methods. researchgate.net

Fabrication of Nanoscale Coatings and Thin Films

This compound is instrumental in the fabrication of nanoscale coatings and thin films, which are crucial for enhancing the surface properties of materials across various high-technology sectors. These coatings, often composed of yttrium oxide (Y₂O₃), provide benefits such as improved thermal stability, corrosion resistance, and wear resistance. researchgate.netaemree.com

The sol-gel process is a prominent wet-chemical technique for creating these nanoscale films, where yttrium nitrate serves as the yttrium source. researchgate.net The process involves dissolving the nitrate salt in a solvent to form a sol, which is then applied to a substrate by methods like spin-coating or dip-coating. A subsequent heat treatment converts the sol into a dense, adherent ceramic thin film. researchgate.net This method allows for precise control over the coating's thickness and composition at the nanoscale.

In addition to sol-gel, other advanced deposition techniques are used to create yttrium-containing thin films:

Physical Vapor Deposition (PVD): This method involves the vaporization of a source material (like yttrium) in a vacuum, which then condenses on the substrate to form a thin film. aemree.com

Chemical Vapor Deposition (CVD): In CVD, the substrate is exposed to volatile precursors (which can be derived from yttrium nitrate), which react or decompose on the substrate surface to produce the desired coating. aemree.com

These fabrication techniques are essential for creating the nanostructured and nanolayered coatings used in demanding environments, such as the (Ti,Y,Al)N systems for wear-resistant applications. mdpi.com The inclusion of yttrium in these nitride coatings has been shown to increase resistance to high-temperature oxidation. mdpi.com

Surface Area Engineering in Derived Materials

Surface area engineering is a critical aspect of materials science that focuses on controlling the surface characteristics of a material to enhance its performance in specific applications. For materials derived from yttrium(III) nitrate, such as yttrium oxide (Y₂O₃) nanoceramics, engineering the surface area and related properties is paramount. escholarship.org The unique properties of nanomaterials stem largely from their vast interfacial areas, which lead to significant surface and grain boundary energies. escholarship.org

The synthesis process used to convert yttrium nitrate into yttria provides several opportunities to engineer the final material's surface area. During co-precipitation, for instance, controlling the pH at the end of the precipitation process has a significant effect on the size and morphology of the resulting yttria powders. researchgate.net It has been shown that a lower pH (e.g., pH 8) can result in yttria powders with a smaller mean particle size and a narrower size distribution compared to a higher pH (e.g., pH 10). researchgate.net

Similarly, the calcination temperature used to transform the yttrium hydroxide precursor into yttrium oxide plays a crucial role. Different calcination temperatures can lead to variations in morphology, from nanoparticles to nanorods. uobaghdad.edu.iq The selection of a favorable calcination temperature, such as 1100°C in some studies, can yield well-dispersed, high-reactivity nanopowders with a high surface area. researchgate.net This reduction of interfacial energy is the primary driving force for processes like sintering, where the engineered surface properties dictate the densification and final microstructure of the ceramic body. escholarship.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthesis Pathways for Tailored Material Properties

The future of materials science lies in the ability to precisely control the properties of materials at the nanoscale. For yttrium-based materials, this begins with the synthesis of the precursor, yttrium(III) nitrate (B79036). While conventional methods for synthesizing yttrium(III) nitrate from yttrium oxide and nitric acid are well-established, researchers are increasingly exploring novel synthesis pathways to achieve tailored material properties. wikipedia.org These new methods aim to control crystal size, morphology, and purity with greater precision, which in turn influences the characteristics of the final materials.

One promising area of research is the sol-gel method. mdpi.comresearchgate.net This technique allows for the creation of nanostructured coatings with unique properties suitable for demanding applications, such as in the aerospace industry. researchgate.net By carefully controlling the reaction parameters in the sol-gel process, scientists can produce yttrium-based coatings with enhanced thermal stability, oxidation resistance, and specific structural behaviors at the nano-level. researchgate.net

Another avenue of exploration is the use of different precursors and reaction conditions. For instance, researchers have investigated the use of yttrium chloride in addition to yttrium nitrate in methanol (B129727) to create yttrium oxide nanoparticles with controlled oxygen gaps. mdpi.com The choice of precursor and the synthesis environment, including temperature and the use of structure-directing agents, have been shown to significantly impact the final properties of the yttrium-based materials. mdpi.com

The table below summarizes some of the synthesis methods being explored for yttrium-based nanomaterials starting from yttrium nitrate.

| Synthesis Method | Precursors | Key Features | Resulting Material |

| Sol-Gel | Yttrium(III) nitrate hexahydrate, Distilled water | Produces nanostructured coatings with high thermal stability and oxidation resistance. | Yttrium-based nano-sized structural coatings researchgate.net |

| Co-precipitation | Yttrium(III) nitrate hexahydrate, Gelatin, Ammonium (B1175870) hydroxide (B78521) | A simple method for producing yttrium oxide nanoparticles. mdpi.comsigmaaldrich.comsigmaaldrich.com | Yttrium oxide (Y₂O₃) nanoparticles mdpi.com |

| Microplasma-Assisted Synthesis | Yttrium nitrate aqueous solution | An environmentally friendly process for generating high-purity nanoparticles. mdpi.com | Yttrium oxide (Y₂O₃) nanoparticles mdpi.com |

In-depth Mechanistic Understanding of Complex Reaction Systems

A deeper understanding of the reaction mechanisms involving yttrium(III) nitrate is crucial for optimizing synthesis processes and designing new materials. The thermal decomposition of yttrium(III) nitrate hexahydrate, for example, is a complex process that involves the formation of intermediate oxynitrates. researchgate.net Research has shown that this decomposition proceeds through a condensation process, leading to the formation of a tetramer arrangement, Y₄O₄(NO₃)₄, which then gradually transforms into yttrium oxide. researchgate.net

Investigating these intermediate species and the reaction pathways provides valuable insights into how to control the final product's characteristics. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal behavior and decomposition stages of yttrium nitrate hydrates. researchgate.net Molecular mechanics modeling further aids in understanding the bond lengths and angles of the intermediate compounds formed during these reactions. researchgate.net

Furthermore, understanding the role of yttrium(III) nitrate as a catalyst in organic synthesis is another area of active research. It has been shown to be an effective catalyst for various reactions, including the synthesis of complex organic molecules. wikipedia.orgnanoshel.com Elucidating the mechanisms behind its catalytic activity will enable the development of more efficient and selective synthetic routes.

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of yttrium-based materials to minimize environmental impact. This involves using environmentally benign solvents, reducing energy consumption, and utilizing renewable resources. A significant focus of this research is the green synthesis of yttrium oxide (Y₂O₃) nanoparticles using plant extracts. mdpi.comresearchgate.netimpactfactor.orgnih.gov

Plant extracts, such as those from Lantana camara and Acalypha indica, can act as reducing and capping agents in the synthesis of nanoparticles, offering a more sustainable alternative to conventional chemical methods. mdpi.comnih.govias.ac.in These green synthesis approaches are not only eco-friendly but can also influence the size and morphology of the resulting nanoparticles, which in turn affects their properties and potential applications. impactfactor.org For example, yttrium oxide nanoparticles synthesized using plant extracts have shown promising results in biomedical applications, including antibacterial and anticancer activities. mdpi.comnih.gov

The following table highlights some examples of green synthesis methods for yttrium oxide nanoparticles using yttrium nitrate.

| Plant Extract | Precursor | Key Findings |

| Lantana camara Leaf Extract | Yttrium(III) nitrate hexahydrate | Resulting Y₂O₃ nanoparticles demonstrated photocatalytic, antibacterial, and anticancer properties. mdpi.comnih.gov |

| Liriope platyphylla Rhizome Extract | Yttrium(III) nitrate hexahydrate | Produced Y₂O₃ nanoparticles that act as a novel heterogeneous catalyst. researchgate.net |

| Acalypha indica Leaf Extract | Yttrium(III) nitrate hexahydrate | The synthesized Y₂O₃ nanoparticles exhibited good antibacterial activity. ias.ac.in |

Integration with Advanced Manufacturing Techniques (e.g., Additive Manufacturing)

The integration of yttrium(III) nitrate-derived materials with advanced manufacturing techniques like additive manufacturing (3D printing) presents exciting opportunities for creating complex, custom-designed components. Yttrium-based materials, particularly yttrium-stabilized zirconia (YSZ), are known for their excellent thermal and mechanical properties, making them suitable for high-performance applications. samaterials.co.uknih.gov

In additive manufacturing, yttrium(III) nitrate can serve as a precursor for producing the yttrium-containing powders used in techniques such as selective laser sintering (SLS) or binder jetting. The ability to precisely control the composition and microstructure of the printed parts opens up possibilities for fabricating components with tailored properties for industries like aerospace and biomedical. For instance, creating porous ceramic structures with controlled pore sizes for use in filters or biomedical implants.

Research in this area is focused on optimizing the properties of the precursor powders and the printing parameters to achieve the desired density, strength, and functionality of the final 3D-printed objects. The challenge lies in ensuring that the material properties are consistent throughout the complex geometries produced by additive manufacturing.

Multi-functional Materials Design and Performance Optimization

The ultimate goal of materials research is to design multi-functional materials with optimized performance for specific applications. Yttrium(III) nitrate serves as a versatile precursor for a wide range of such materials. americanelements.comamericanelements.com By doping yttrium into other material systems or creating yttrium-based composites, researchers can enhance or introduce new functionalities.

For example, yttrium is used to improve the properties of various materials:

Phosphors: Yttrium-based materials are crucial in the production of phosphors for displays and lighting. samaterials.co.uk

Catalysts: Yttrium compounds act as catalysts in various chemical reactions. nanoshel.comsamaterials.co.uk

Fuel Cells: Yttrium-stabilized zirconia (YSZ) is a key electrolyte material in solid oxide fuel cells (SOFCs). samaterials.co.uk

Superconductors: Yttrium is a component of high-temperature superconductors like yttrium-barium-copper-oxide (YBCO). samaterials.co.uk

Alloys: Yttrium is added to alloys to improve their high-temperature performance and mechanical properties. samaterials.co.uk

Future research will focus on the rational design of these multi-functional materials, often using computational modeling to predict their properties before synthesis. The ability to combine different functionalities into a single material, such as a material that is both structurally strong and has specific optical or catalytic properties, will drive innovation in numerous fields.

Q & A

Q. What are the validated analytical methods for quantifying Yttrium(III) nitrate tetrahydrate in solution?

Spectrophotometric assays using UV-Vis absorption at specific wavelengths (e.g., 580 nm for yttrium complexes) are recommended. Calibration curves should be constructed with serial dilutions of a certified standard, and interference from nitrate ions must be minimized using masking agents like sulfamic acid. Validation should follow ICH Q2(R1) guidelines, including linearity (R² ≥ 0.995), precision (%RSD < 2%), and recovery (95–105%) .

Q. How can the hydration state of Yttrium(III) nitrate be confirmed experimentally?

Thermogravimetric analysis (TGA) under controlled heating (e.g., 25–500°C at 10°C/min in nitrogen) quantifies water loss. For crystalline samples, single-crystal X-ray diffraction (XRD) resolves atomic positions, including hydrogen atoms in coordinated water molecules. Cross-validate with FT-IR to identify O–H stretching bands (~3400 cm⁻¹) and nitrate vibrations (~1380 cm⁻¹) .

Q. What precautions are critical for handling this compound in synthetic workflows?

Store in airtight containers to prevent deliquescence. Avoid contact with organic materials (e.g., cellulose filters) due to nitrate’s oxidizing properties. Use inert solvents (e.g., anhydrous ethanol) for reactions and conduct syntheses in fume hoods with PPE (nitrile gloves, lab coat). Post-use, rinse glassware with deionized water to prevent residue buildup .

Advanced Research Questions

Q. How can conflicting data on Yttrium(III) nitrate’s thermal decomposition pathways be resolved?

Contradictions arise from varying hydration states (e.g., tetrahydrate vs. hexahydrate) and recrystallization conditions. Use differential scanning calorimetry (DSC) to map phase transitions and isolate intermediates via isothermal holds (e.g., 361 K for [Y(NO₃)₂(H₂O)₅][Y(NO₃)₄(H₂O)₂]). Pair with in situ XRD to correlate thermal events with structural changes .

Q. What experimental design optimizes Yttrium(III) nitrate’s role in sol-gel synthesis of Y₂O₃ insulators?

Use gelation-delaying precursors (e.g., yttrium acetate hydrate) to control hydrolysis rates. Adjust the H₂O:precursor molar ratio (e.g., 4:1) and pH (3–5) to stabilize colloids. Post-UV/ozone treatment at 100°C enhances oxide purity. Characterize film thickness via ellipsometry and dielectric properties with impedance spectroscopy .

Q. How does Yttrium(III) nitrate influence nucleation of electroactive β-phase in polyvinylidene fluoride (PVDF) films?

Incorporate 1–5 wt.% Y(NO₃)₃·4H₂O into PVDF/DMF solutions. Spin-coat films and anneal at 80°C to evaporate solvent. FT-IR analysis of absorption bands at 840 cm⁻¹ (β-phase) vs. 764 cm⁻¹ (α-phase) quantifies phase purity. Dielectric constant improvements (>12 at 1 kHz) correlate with yttrium-induced dipole alignment .

Q. What computational models predict Yttrium(III) nitrate’s coordination behavior in aqueous solutions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model [Y(NO₃)₃(H₂O)₃] complexes. Compare calculated bond lengths (Y–O: ~2.35 Å) with EXAFS data. Solvation free energy calculations guide solvent selection (e.g., ε > 30 for stability). Validate with Raman spectroscopy to detect nitrate symmetry changes (D₃h → C₂v) upon coordination .

Methodological Considerations

Q. How to address batch-to-batch variability in this compound’s trace metal impurities?

Source reagents with ≥99.99% trace metal purity. Pre-synthesis, analyze impurities via ICP-MS (detection limit: 0.1 ppb). For catalysis, pre-treat with chelating resins (e.g., EDTA-functionalized) to scavenge Fe³⁺/Cu²⁺. Report impurity profiles in supplementary data to ensure reproducibility .

Q. What protocols ensure reproducibility in synthesizing Yttrium-based high-entropy oxides (HEOs)?

Combine Y(NO₃)₃·4H₂O with ≥4 transition metal nitrates (e.g., Co, Ni, Cu) in stoichiometric ratios. Calcinate at 400°C (2 h, air) to form single-phase HEOs. Use Rietveld refinement of XRD patterns to confirm cubic fluorite structure (Fm3m space group). Test catalytic activity via toluene oxidation (T50 < 300°C) .

Q. How to resolve discrepancies in reported catalytic activity of Yttrium(III) nitrate in organic transformations?

Optimize solvent polarity (e.g., acetonitrile for SN2 reactions) and nitrate counterion concentration (0.1–1.0 M). Monitor kinetics via GC-MS or in situ NMR. For supramolecular catalysis, compare turnover frequencies (TOF) under inert (N₂) vs. oxidative (O₂) atmospheres to isolate nitrate’s redox role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.